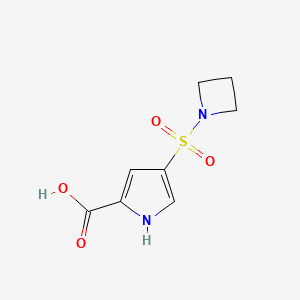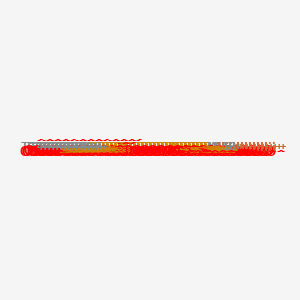
Lithium Aluminum Titanium Phosphate (Li1.3Al0.3Ti1.7(PO4)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD28016334 is known as Lithium Aluminum Titanium Phosphate. It is a solid material that appears as a white to almost white powder or crystal. This compound is notable for its use in various scientific and industrial applications, particularly in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium Aluminum Titanium Phosphate can be synthesized through a solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of lithium carbonate, aluminum oxide, and titanium dioxide with phosphoric acid. The mixture is then calcined at high temperatures, usually around 800-1000°C, to form the desired compound.
Industrial Production Methods
In industrial settings, the production of Lithium Aluminum Titanium Phosphate follows a similar solid-state reaction process but on a larger scale. The raw materials are mixed in large reactors, and the calcination process is carried out in industrial furnaces. The final product is then ground to the desired particle size and purified as needed.
Chemical Reactions Analysis
Types of Reactions
Lithium Aluminum Titanium Phosphate primarily undergoes substitution reactions. It can also participate in ion-exchange reactions due to the presence of lithium ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of lithium ions with other cations such as sodium or potassium. The reactions are carried out in aqueous solutions at room temperature.
Ion-Exchange Reactions: These reactions involve the exchange of lithium ions with other cations in a solution. Common reagents include sodium chloride or potassium chloride solutions.
Major Products
The major products formed from these reactions depend on the substituting cation. For example, substituting lithium with sodium results in Sodium Aluminum Titanium Phosphate.
Scientific Research Applications
Lithium Aluminum Titanium Phosphate has a wide range of applications in scientific research:
Materials Science: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity.
Chemistry: It serves as a catalyst in various chemical reactions.
Biology: It is used in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of ceramics and glass.
Mechanism of Action
The primary mechanism by which Lithium Aluminum Titanium Phosphate exerts its effects is through its high ionic conductivity. The compound allows for the efficient movement of lithium ions, making it an excellent solid electrolyte. This property is particularly useful in lithium-ion batteries, where it facilitates the flow of ions between the anode and cathode, thereby generating electrical energy.
Comparison with Similar Compounds
Similar Compounds
- Sodium Aluminum Titanium Phosphate
- Potassium Aluminum Titanium Phosphate
- Calcium Aluminum Titanium Phosphate
Uniqueness
Lithium Aluminum Titanium Phosphate is unique due to its high ionic conductivity and stability. Compared to similar compounds, it offers better performance as a solid electrolyte in lithium-ion batteries. Its ability to facilitate efficient ion exchange makes it a valuable material in various scientific and industrial applications.
Properties
CAS No. |
120479-61-0 |
|---|---|
Molecular Formula |
Al3Li13O120P30Ti17-4 |
Molecular Weight |
3834 g/mol |
IUPAC Name |
trialuminum;tridecalithium;titanium;titanium(4+);triacontaphosphate |
InChI |
InChI=1S/3Al.13Li.30H3O4P.17Ti/c;;;;;;;;;;;;;;;;30*1-5(2,3)4;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;30*(H3,1,2,3,4);;;;;;;;;;;;;;;;;/q3*+3;13*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*+4/p-90 |
InChI Key |
BUSDFAMSBRSNGQ-UHFFFAOYSA-A |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Ti].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


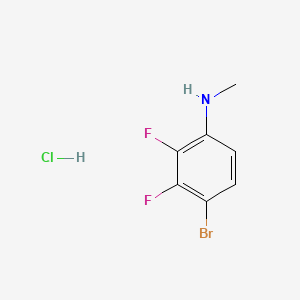
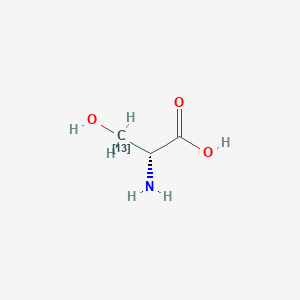
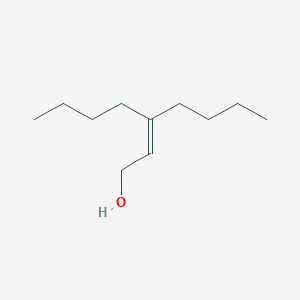
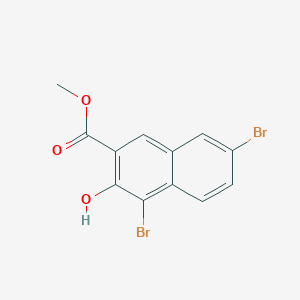
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
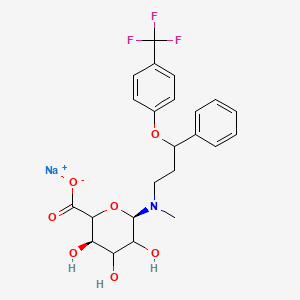
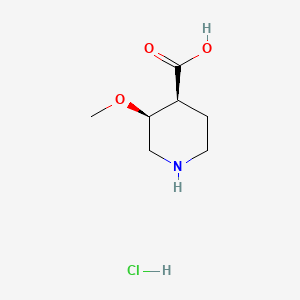
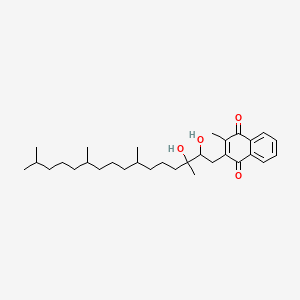

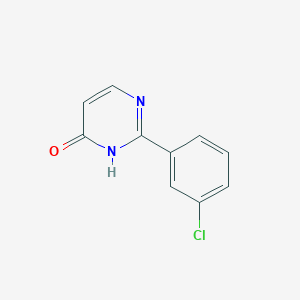
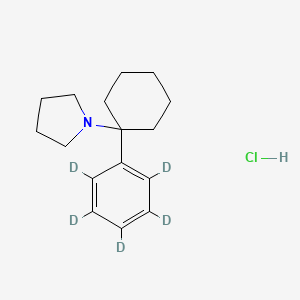
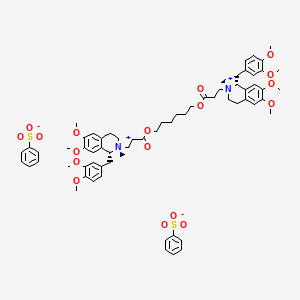
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
